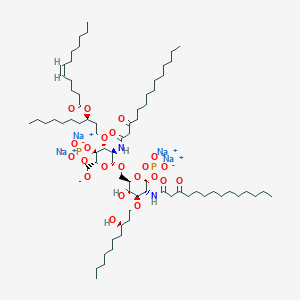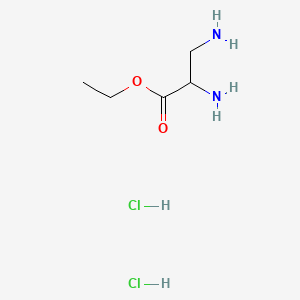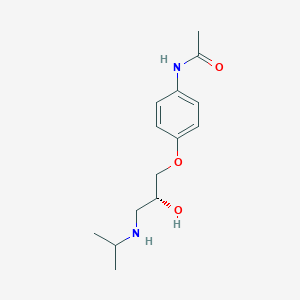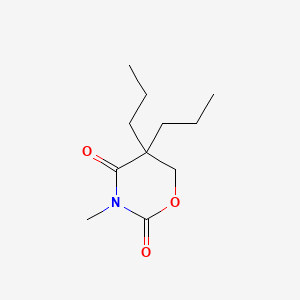![molecular formula C12H15N7O8 B12777531 [(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid CAS No. 81621-14-9](/img/structure/B12777531.png)
[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid” is a complex organic molecule It features a purine base attached to a hexahydrofurofuran ring system, with a nitrate group and nitric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the purine base and the hexahydrofurofuran ring system. The purine base can be synthesized through a series of reactions involving the condensation of formamide with other precursors. The hexahydrofurofuran ring system is typically formed through cyclization reactions. The final step involves the nitration of the compound to introduce the nitrate group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitrate group can be oxidized to form different nitrogen oxides.
Reduction: The nitrate group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The purine base can undergo substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can be used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrogen oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for the synthesis of other complex molecules.
Biology: It may have applications in studying cellular processes and interactions due to its structural similarity to nucleotides.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing it to bind to specific enzymes or receptors and modulate their activity. The nitrate group can also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a similar structure.
Nitroglycerin: A nitrate-containing compound used in medicine for its vasodilatory effects.
Uniqueness
This compound is unique due to its combination of a purine base with a hexahydrofurofuran ring system and a nitrate group. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for scientific research.
Propiedades
Número CAS |
81621-14-9 |
|---|---|
Fórmula molecular |
C12H15N7O8 |
Peso molecular |
385.29 g/mol |
Nombre IUPAC |
[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid |
InChI |
InChI=1S/C12H14N6O5.HNO3/c1-13-11-8-12(15-4-14-11)17(5-16-8)6-2-21-10-7(23-18(19)20)3-22-9(6)10;2-1(3)4/h4-7,9-10H,2-3H2,1H3,(H,13,14,15);(H,2,3,4)/t6-,7-,9+,10+;/m0./s1 |
Clave InChI |
IJSLTOWRYBNDIM-ZVGXWIELSA-N |
SMILES isomérico |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3CO[C@H]4[C@@H]3OC[C@@H]4O[N+](=O)[O-].[N+](=O)(O)[O-] |
SMILES canónico |
CNC1=C2C(=NC=N1)N(C=N2)C3COC4C3OCC4O[N+](=O)[O-].[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B12777451.png)
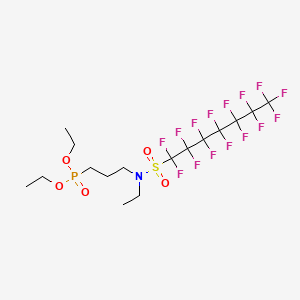
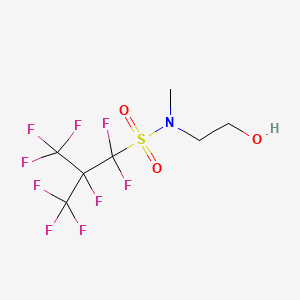
![Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-](/img/structure/B12777468.png)
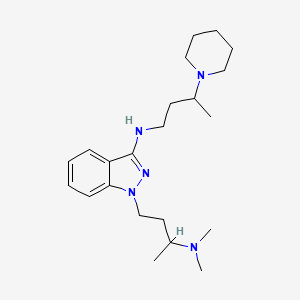
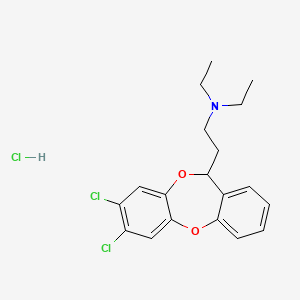
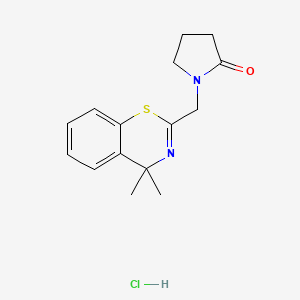
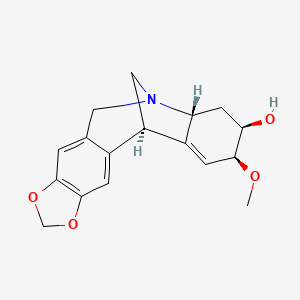
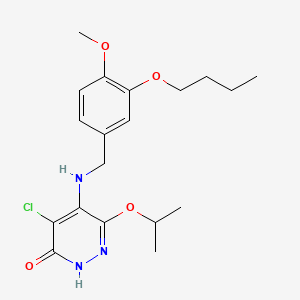
![dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B12777498.png)
